5-(4-Aminopiperidin-1-yl)pyridazin-3-ol
Description
Properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects.
Mode of Action
It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability.
Biochemical Analysis
Biochemical Properties
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of this compound within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
Biological Activity
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridazine ring substituted with a 4-aminopiperidine moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly Protein Kinase B (PKB/Akt) and monoamine oxidase (MAO). The inhibition of these enzymes can lead to various therapeutic effects, especially in cancer and neurodegenerative diseases.
Inhibition of Protein Kinase B (PKB)
PKB is a critical player in the PI3K/AKT signaling pathway, which is often dysregulated in cancers. Compounds derived from the 4-amino-piperidine scaffold have shown selective inhibition of PKB over other kinases, such as PKA. For instance, one study reported that derivatives with this scaffold exhibited up to 30-fold selectivity for PKB compared to PKA, making them promising candidates for cancer therapy .
Monoamine Oxidase Inhibition
Inhibitors of monoamine oxidase (MAO) are being explored for their neuroprotective properties. Compounds similar to this compound have demonstrated selectivity for MAO-B over MAO-A, which is significant for treating neurodegenerative disorders like Alzheimer's disease. For example, certain derivatives showed IC50 values in the low nanomolar range for MAO-B inhibition .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the piperidine or pyridazine rings can significantly alter potency and selectivity.
- Linker Variations : Changes in the linker length between the piperidine and pyridazine moieties have been shown to affect binding affinity and selectivity towards target enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol has been identified as a potent inhibitor of several key enzymes and pathways involved in disease processes. Its structure allows it to interact with various biological targets, including kinases and receptors.
Inhibition of Kinases
This compound has shown significant inhibitory effects on protein kinase B (PKB), which is often deregulated in cancer. Inhibitors of PKB are being explored for their potential as antitumor agents due to their ability to modulate signaling pathways that control cell growth and survival .
Calmodulin-Dependent Kinases
Research indicates that derivatives of this compound may also inhibit calmodulin-dependent kinases, which play a crucial role in various cellular processes including muscle contraction and cell proliferation. These inhibitors have potential applications in treating metabolic disorders such as insulin resistance .
Therapeutic Applications
The therapeutic potential of this compound extends to several medical conditions:
Cancer Treatment
Due to its ability to inhibit critical signaling pathways involved in tumor growth, this compound is being investigated for its efficacy against various types of cancers. Preclinical studies have demonstrated its capability to reduce tumor growth in xenograft models, suggesting its potential as a novel anticancer agent .
Autoimmune Diseases
Inhibitors derived from this compound have shown promise in the treatment of autoimmune diseases by modulating immune responses through inhibition of spleen tyrosine kinase (SYK). This pathway is crucial for the activation of immune cells, making it a target for therapies aimed at reducing inflammation and autoimmunity .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol typically follows a strategy of:
- Constructing the pyridazin-3-ol core.
- Introducing the piperidine substituent at the 5-position.
- Functionalizing the piperidine nitrogen with an amino group, often protected during intermediate steps.
- Deprotection and purification to yield the target compound.
This approach is consistent with synthetic routes used for related aminopiperidinyl heterocycles, such as chiral 8-(3-aminopiperidin-1-yl)-xanthines, which share similar challenges in preparing enantiomerically pure aminopiperidine derivatives.
Preparation of the Pyridazin-3-ol Core
The pyridazin-3-ol nucleus is commonly synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, 6-aryl-4,5-dihydropyridazin-3-ones have been synthesized by reported methods involving condensation of appropriate hydrazines with ketoesters or diketones. The hydroxyl group at the 3-position can be introduced or revealed through oxidation or hydrolysis steps.
Deprotection of the Aminopiperidine Moiety
After coupling, the phthalimido protecting group is removed to liberate the free amino group on the piperidine ring:
- Hydrazine hydrate in ethanol is a common reagent for phthalimide cleavage, yielding the free amine and phthalhydrazide as byproduct.
- The reaction is typically carried out under mild conditions to preserve the integrity of the pyridazin-3-ol core.
- The free amine is then purified by crystallization or chromatographic methods.
Enantiomeric Purity Considerations
If an optically active form of this compound is desired, the preparation of enantiomerically pure 3-(phthalimido)piperidine is critical:
- Racemic 3-aminopiperidine is first synthesized by hydrogenation of 3-aminopyridine.
- Conversion to the phthalimide derivative is followed by resolution using D-tartaric acid to selectively precipitate the (R)-enantiomer.
- The (S)-enantiomer can also be obtained from the mother liquor by addition of L-tartaric acid.
- This chiral resolution is scalable and suitable for industrial production, ensuring high optical purity of the final compound.
Alternative Synthetic Routes and Related Methods
Other methods to prepare related aminopyridazin-3-ol derivatives include:
- Ullmann-type amination reactions starting from halogenated pyridazinols and secondary amines under copper catalysis, though these are more common for simpler aminopyridinols and may require adaptation for the piperidinyl substitution.
- Reductive amination of pyridazin-3-one derivatives with piperidine amines under acidic or catalytic hydrogenation conditions.
- Multi-component reactions involving formaldehyde, secondary amines, and pyridazinones to directly introduce aminomethyl substituents.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyridazin-3-ol synthesis | Hydrazine + β-dicarbonyl compounds | Cyclization to form pyridazinone core |
| Protection of aminopiperidine | Phthalic anhydride to form phthalimido derivative | Stable protecting group for amine |
| Coupling reaction | Pyridazin-3-ol derivative + 3-(phthalimido)piperidine in NMP, 80-140 °C, base (DIPEA) | High yield, industrially scalable |
| Deprotection | Hydrazine hydrate in ethanol | Releases free amino group |
| Resolution (if chiral) | D-tartaric acid salt formation | Enantiomeric purity control |
Research Findings and Industrial Relevance
- The described process using phthalimido protection and NMP solvent enables high chemical and optical purity, essential for pharmaceutical applications.
- Industrial-scale syntheses have demonstrated yields around 80% with straightforward isolation and purification steps.
- Avoidance of Boc protection reduces impurity formation and simplifies downstream processing.
- The chiral resolution of 3-(phthalimido)piperidine using tartaric acid salts is cost-effective and scalable, addressing a key bottleneck in producing enantiomerically pure compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyridazine derivatives with functionalized piperidines. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the 4-aminopiperidine moiety. Optimization includes adjusting catalysts (e.g., Pd-based for cross-coupling), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance yield. Purification via column chromatography with gradients of ethyl acetate/methanol is recommended .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FTIR to identify functional groups (e.g., -NH₂, -OH).
Cross-validation with computational tools (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress testing).
- Monitor degradation via HPLC every 30 days. Use inert atmospheres (argon) and desiccants to prevent hydrolysis/oxidation. Stability is pH-dependent; buffer solutions (pH 6.5–7.4) are ideal for aqueous studies .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles, lab coats).
- Avoid skin contact; rinse immediately with water for 15 minutes if exposed.
- For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste. Ensure emergency access to eyewash stations and safety showers .
Advanced Research Questions
Q. How can researchers design assays to evaluate the pharmacological activity of this compound against kinase targets?
- Methodological Answer :
- Use in vitro kinase inhibition assays (e.g., EGFR/HER2):
Incubate the compound with recombinant kinases and ATP in 96-well plates.
Quantify phosphorylation via fluorescence (e.g., ADP-Glo™).
- Validate results with IC₅₀ calculations and compare to positive controls (e.g., gefitinib). Include dose-response curves (1 nM–100 µM) to assess potency .
Q. What strategies resolve contradictions in bioactivity data for this compound across different assay platforms?
- Methodological Answer :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Control for variables like solvent (DMSO concentration ≤0.1%), cell line specificity, and ATP levels.
- Employ statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17).
- Analyze hydrogen bonding (piperidine NH with Asp831 in EGFR) and hydrophobic contacts.
- Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. What synthetic challenges arise when scaling up 5-(4-Aminopiperidin-1-yl)pyridazin-3-yl derivatives, and how can they be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
